methyl 4-methyl-2,3-dihydro-1H-indene-5-carboxylate
Description
Methyl 4-methyl-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic organic compound featuring a partially saturated indene backbone. Its structure includes a methyl group at position 4 and a methyl ester at position 5 (Figure 1). The 2,3-dihydro moiety reduces aromaticity in the six-membered ring, imparting unique reactivity and physicochemical properties. This compound serves as a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and materials science. Its synthesis typically involves Friedel-Crafts alkylation, esterification, and cyclization reactions .
Properties
IUPAC Name |
methyl 4-methyl-2,3-dihydro-1H-indene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-10-5-3-4-9(10)6-7-11(8)12(13)14-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMORYOAGRUUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2,3-dihydro-1H-indene-5-carboxylate typically involves the esterification of 4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid or 4-methyl-2,3-dihydro-1H-indene-5-one.
Reduction: Formation of 4-methyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2,3-dihydro-1H-indene-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Electronic Properties (DFT Calculations)
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| This compound | -6.1 | -1.0 | 5.1 |
| Methyl 5-chloro-2,3-dihydro-1H-inden-2-carboxylate | -5.8 | -1.0 | 4.8 |
| Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | -6.3 | -1.2 | 5.1 |
Biological Activity
Methyl 4-methyl-2,3-dihydro-1H-indene-5-carboxylate is an organic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, including bacteria and fungi. Preliminary studies suggest it may inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of common antibiotics.
- Anticancer Properties : Investigations into its anticancer potential reveal that it can induce apoptosis in cancer cell lines. The compound appears to affect signaling pathways involved in tumor growth and metastasis, particularly through modulation of enzyme activities .
The biological effects of this compound are primarily attributed to its interactions with specific molecular targets:
- Enzyme Interaction : The compound can inhibit the activity of enzymes such as discoidin domain receptor 1 (DDR1), which plays a critical role in cell adhesion and migration. This inhibition may disrupt collagen-induced signaling pathways essential for processes like epithelial-mesenchymal transition (EMT), significant in cancer progression .
- Cell Signaling Modulation : By influencing key signaling pathways, the compound can alter gene expression and cellular metabolism. Its interaction with DDR1 can lead to changes in cellular behavior that promote or inhibit cancer cell proliferation.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Properties : A study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values were notably lower than those for standard antibiotics, indicating potential as a therapeutic agent.
- Anticancer Activity Investigation : In vitro studies indicated that the compound could reduce the viability of various cancer cell lines by inducing apoptosis. The effects were more pronounced at higher concentrations, suggesting a dose-dependent relationship.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits DDR1 activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
